N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide
Description
N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide is a complex organic compound featuring a cyclopropyl group, a hydroxy group, and an imidazo[1,2-a]pyrazine moiety
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-16(17(24)20-13-1-2-13)12-3-6-21(7-4-12)11-14-9-19-15-10-18-5-8-22(14)15/h5,8-10,12-13,16,23H,1-4,6-7,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPAEAGJESYOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(C2CCN(CC2)CC3=CN=C4N3C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl and hydroxy groups. Common synthetic routes may involve:
Formation of Imidazo[1,2-a]pyrazine: This can be achieved through condensation reactions, intramolecular cyclizations, or multicomponent reactions.
Introduction of Piperidine Ring: This step often involves nucleophilic substitution reactions or reductive amination.
Attachment of Cyclopropyl and Hydroxy Groups: These groups can be introduced through various functionalization reactions, such as radical reactions or transition metal-catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imidazo[1,2-a]pyrazine could produce various hydrogenated derivatives .
Scientific Research Applications
N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrazine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways . The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and has been studied for its medicinal properties.
Imidazo[1,2-a]quinoline: Features a quinoline ring and is used in various pharmaceutical applications.
Uniqueness
N-cyclopropyl-2-hydroxy-2-[1-(imidazo[1,2-a]pyrazin-3-ylmethyl)piperidin-4-yl]acetamide is unique due to the presence of the cyclopropyl group and the specific arrangement of functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
